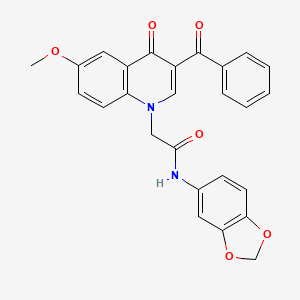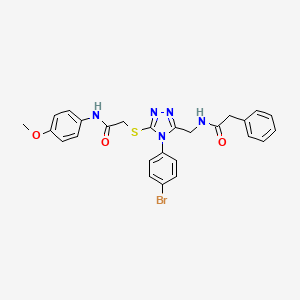![molecular formula C12H9ClN2O3 B2723767 [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 344348-91-0](/img/structure/B2723767.png)
[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid: is a heterocyclic compound that features a pyridazine ring substituted with a chlorophenyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the condensation of 3-chlorobenzoyl chloride with hydrazine to form 3-(3-chlorophenyl)hydrazine. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring. The final step involves the hydrolysis of the ester group to form the acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the chlorophenyl ring.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in disease progression is of particular interest.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butyric acid: Similar structure but with a butyric acid moiety.
Uniqueness: The unique combination of the chlorophenyl group and the pyridazine ring in [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Propriétés
IUPAC Name |
2-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-3-1-2-8(6-9)10-4-5-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZDDZVGPCMEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)
![(Z)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2723687.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2723689.png)
![N-({1-[4-(trifluoromethyl)phenyl]cyclopropyl}methyl)oxirane-2-carboxamide](/img/structure/B2723691.png)
![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)
![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2723694.png)


![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)

